N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide is a benzamide derivative featuring a 1,1-dioxothiolane (tetrahydrothiophene-1,1-dioxide) ring substituted at the 3-position, an ethyl group on the amide nitrogen, and a 3-methoxybenzoyl moiety. This compound’s structural uniqueness lies in the combination of the sulfone-containing thiolane ring and the substituted benzamide group, which may confer distinct physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-15(12-7-8-20(17,18)10-12)14(16)11-5-4-6-13(9-11)19-2/h4-6,9,12H,3,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQQAUQZFLRXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The starting material, tetrahydrothiophene, is oxidized to form the 1,1-dioxide derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Amidation Reaction: The oxidized tetrahydrothiophene is then reacted with N-ethyl-3-methoxybenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Group
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide ()
- Key Differences : The benzamide nitrogen is substituted with a 3,4,5-trimethoxybenzyl group instead of ethyl.
- Impact: Increased molecular weight (due to three methoxy groups) and enhanced lipophilicity. The bulky trimethoxybenzyl group may sterically hinder interactions with biological targets compared to the smaller ethyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide ()
- Key Differences: A nitro (-NO₂) group replaces the methoxy (-OCH₃) at the benzamide’s 3-position.
- Impact :
- The electron-withdrawing nitro group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution.
- Nitro groups may confer redox-sensitive properties but are associated with metabolic toxicity (e.g., nitroreduction to amines).
- Lower solubility compared to the methoxy analog due to reduced hydrogen-bonding capacity .
Core Heterocycle Modifications
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Key Differences : Lacks the thiolan-dioxo ring; features a hydroxyethyl-dimethylamine group.
- The hydroxyl group enhances hydrogen-bonding capacity, improving aqueous solubility.
Thiazolidinone Derivatives ()
- Key Differences: Substituted thiazolidinone core (e.g., NAT-1, NAT-2) instead of the thiolan-dioxo ring.
- Impact: Thiazolidinones are known for anti-inflammatory and antidiabetic activities (e.g., PPARγ agonism), suggesting divergent biological targets. The thiolan-dioxo ring may offer greater conformational rigidity compared to the flexible thiazolidinone .
Pharmacological and Physicochemical Properties
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide (CAS Number: 874787-83-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₂₁N₁O₄S₂
- Molecular Weight : 331.5 g/mol
- Structural Features : Contains a thiolane ring and a methoxybenzamide moiety which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes:
- Formation of the Thiolane Derivative : Reaction of a thiolane precursor with an ethylating agent.
- Introduction of the Methoxybenzamide Group : This is achieved through acylation reactions using 3-methoxybenzoic acid derivatives.
Antibacterial and Antifungal Properties
Research indicates that compounds similar to N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl derivatives exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have shown that similar benzamide derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimal inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-(1,1-dioxo... | S. aureus | 625 - 1250 |
| N-(1,1-dioxo... | E. faecalis | 625 |
- Antifungal Activity : The compound exhibits antifungal properties against Candida albicans, which is significant for therapeutic applications in treating fungal infections .
The mechanism by which N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl derivatives exert their biological effects involves interactions with specific molecular targets:
- Inhibition of Cell Division : Similar compounds have been found to inhibit cell division in bacteria by targeting the FtsZ protein, leading to filamentation and cell lysis .
- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, potentially altering cell function and viability.
Study on Antimicrobial Efficacy
In a comparative study on various benzamide derivatives including N-(1,1-dioxo...):
- Objective : To evaluate the antimicrobial efficacy against both bacterial and fungal strains.
- Findings : The tested compounds showed broad-spectrum activity with notable efficacy against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Q. What methodologies ensure accurate toxicity and selectivity profiling in preclinical models?
- Methodological Answer :
- ADMET Prediction : SwissADME predicts permeability (LogP ~2.5) and CYP450 interactions. Ames test analogs assess mutagenicity .
- In Vivo Zebrafish Models : Evaluate developmental toxicity (LC₅₀) and organ-specific effects (e.g., liver histopathology) at 10–100 µM doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
